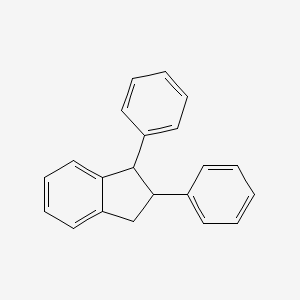
1,2-Diphenylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylindan is an organic compound that belongs to the class of indanes, which are bicyclic hydrocarbons This compound is characterized by the presence of two phenyl groups attached to the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylindan can be synthesized through several methods. One common approach involves the deoxygenation of diastereoisomeric 2-benzyl-1,2-diphenylindan-1-ols under various conditions . Another method includes the reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-1,2-dione.
Reduction: Reduction reactions can convert this compound-1,2-dione back to this compound.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: This compound-1,2-dione.
Reduction: This compound.
Substitution: Various substituted derivatives of this compound depending on the specific reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Diphenylindan involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes to form this compound-1,2-dione . The specific molecular targets and pathways can vary depending on the type of reaction and the conditions used.
Comparison with Similar Compounds
1,2-Diphenylindan can be compared with other similar compounds such as:
3,3-Diphenylindan-1,2-dione: This compound is structurally similar but contains a dione functional group.
2-Benzyl-1,2-diphenylindan: Another related compound with a benzyl group attached.
The uniqueness of this compound lies in its specific structural arrangement and the presence of two phenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
34987-62-7 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,2-diphenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C21H18/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2 |
InChI Key |
VYSINWOCMRTCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















